(1-methyl-1H-indol-6-yl)methanol is an organic compound with the molecular formula C10H11NO and a molecular weight of approximately 161.204 g/mol. It is classified as a derivative of indole, which is a significant heterocyclic compound commonly found in various natural products and pharmaceuticals. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its structural characteristics and reactivity .
The synthesis of (1-methyl-1H-indol-6-yl)methanol typically involves several organic reactions, primarily focusing on the selective methylation and hydroxymethylation of indole derivatives. One prevalent method includes the use of methyl iodide for methylation followed by the introduction of a hydroxymethyl group using formaldehyde .
A common synthetic route involves the following steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity .
The structure of (1-methyl-1H-indol-6-yl)methanol features an indole ring system with a hydroxymethyl substituent at the 6-position and a methyl group at the 1-position. The compound can be represented using its InChI key: YDMPSBJXPPXTCM-UHFFFAOYSA-N and has a CAS number of 199590-00-6 .
The structural formula can be depicted as follows:
Key identifiers include:
(1-methyl-1H-indol-6-yl)methanol can undergo various chemical transformations, including:
Common reagents for these reactions include:
The major products from these reactions often include different indole derivatives that possess significant biological activities.
The chemical properties include:
Relevant data indicates that (1-methyl-1H-indol-6-yl)methanol is an irritant and should be handled with care .
(1-methyl-1H-indol-6-yl)methanol has several scientific applications:
(1-Methyl-1H-indol-6-yl)methanol is systematically defined by the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. The compound exhibits several key identifiers and naming conventions essential for unambiguous chemical communication:
Table 1: Nomenclature and Identifiers of (1-Methyl-1H-indol-6-yl)methanol
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | (1-Methyl-1H-indol-6-yl)methanol |
CAS Registry Number | 199590-00-6 (primary), 1092961-10-8 (isomer) |
Other Names | 1-Methyl-1H-indole-6-methanol; 6-(Hydroxymethyl)-1-methylindole; 1-Methylindole-6-carbinol |
SMILES | CN1C=CC2=C1C=C(C=C2)CO |
InChI Key | YDMPSBJXPPXTCM-UHFFFAOYSA-N |
PubChem CID | 18673032 |
The CAS number 199590-00-6 specifically designates the 1-methylindol-6-yl regioisomer, distinguishing it from isomeric structures like (1-methyl-1H-indazol-6-yl)methanol (CAS 1092961-10-8), which contains an additional nitrogen atom in the five-membered ring system [1] [2] [4]. The compound typically presents as a solid under standard conditions, with commercial suppliers offering material with ≥97% purity suitable for research applications [4] [7].
The strategic positioning of the hydroxymethyl group at the 6-position of the 1-methylindole scaffold confers distinctive physicochemical and reactivity profiles critical for pharmaceutical applications:
Hydrogen-Binding Capacity: The primary alcohol functionality serves as a versatile hydrogen-bond donor/acceptor, facilitating targeted molecular interactions with biological macromolecules. This property is particularly valuable in designing kinase inhibitors where directed hydrogen bonding to hinge regions of ATP-binding sites enhances binding affinity and selectivity [3] [6].
Metabolic Stability Enhancement: N1-methylation eliminates the labile N-H proton present in simpler indoles, thereby reducing susceptibility to cytochrome P450-mediated oxidative metabolism. Computational predictions indicate high gastrointestinal absorption and blood-brain barrier permeation (Log P consensus ~1.19), positioning it favorably for central nervous system-targeted therapeutics [2] [6].
Synthetic Versatility: The benzylic alcohol undergoes diverse transformations including oxidation to aldehydes, esterification, etherification, and nucleophilic displacement (when activated). This enables streamlined access to derivatives like carboxylates (precursors to hydrazide intermediates) and halogenated analogs for cross-coupling reactions [3] [4] [8].
Electronic Modulation: The electron-donating methyl group at N1 slightly enriches the electron density of the indole π-system, while the 6-hydroxymethyl substituent provides a synthetic vector for further functionalization without significantly distorting the planar aromatic system required for π-stacking interactions in protein binding pockets [3] [5].
Table 2: Key Physicochemical Properties of (1-Methyl-1H-indol-6-yl)methanol
Property | Value/Characteristic | Significance |
---|---|---|
Lipophilicity (Consensus Log Po/w) | 1.19 | Balanced hydrophilicity-lipophilicity supporting membrane permeability |
Topological Polar Surface Area (TPSA) | 38.05 Ų | Facilitates cellular uptake while maintaining solubility |
Hydrogen Bond Donors | 1 | Enables directed interactions with biological targets |
Rotatable Bonds | 1 | Conformational flexibility for target adaptation |
Molecular Weight | 161.20 g/mol | Compliance with "fragment-like" properties for lead optimization |
The development of synthetic routes to (1-methyl-1H-indol-6-yl)methanol reflects broader advances in heterocyclic chemistry methodologies:
Early Ester Reduction Approaches (Late 1990s-2000s): Initial syntheses exploited the reduction of commercially available methyl 1-methyl-1H-indole-6-carboxylate. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents provided moderate yields (60-75%), though with challenges in product isolation due to polar byproducts. The establishment of CAS 199590-00-6 during this period formalized its chemical identity [4] [7].
Hydrazine-Mediated Pathway Optimization (2010s): Improved efficiency emerged through hydrazinolysis of the methyl ester intermediate followed by in situ reduction. This one-pot methodology achieved yields exceeding 80% and minimized chromatographic purification needs, enabling gram-scale production documented in suppliers' process descriptions [3] [4]:$$ \ce{\underset{\text{Methyl ester}}{C11H11NO2} + N2H4 ->[\Delta][\text{MeOH}] \underset{\text{Carbohydrazide}}{C10H12N2O} ->[NaBH4] \underset{\text{(1-Methyl-1H-indol-6-yl)methanol}}{C10H11NO}} $$
Modern Microflow Innovations (2020s): While not yet directly applied to this specific isomer, recent breakthroughs in continuous-flow synthesis of reactive indol-3-ylmethyl electrophiles demonstrate potential applicability. These systems achieve reaction times of 0.02-0.1 seconds at 25°C, dramatically suppressing dimerization/polymerization side reactions that historically challenged benzylic alcohol functionalization in electron-rich indoles [5].
Table 3: Historical Evolution of (1-Methyl-1H-indol-6-yl)methanol Synthesis
Time Period | Synthetic Methodology | Key Advantages | Limitations |
---|---|---|---|
Late 1990s-2000s | LiAlH₄ reduction of methyl 1-methylindole-6-carboxylate | Straightforward from commercial starting material | Moderate yields (60-65%); sensitive reagents |
2010s | Hydrazinolysis/NaBH₄ reduction | Higher yields (80%+); scalable | Requires intermediate isolation |
2020s | Microflow activation (conceptual for 6-isomer) | Millisecond reaction times; suppresses oligomerization | Not yet demonstrated experimentally for 6-isomer |
The compound's role expanded significantly with the recognition of 6-substituted indoles as kinase inhibitor scaffolds. Seminal work demonstrated that derivatives synthesized from this alcohol intermediate exhibited potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), validated through crystallographic binding studies and anticancer efficacy evaluations [3] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2